molecular formula C15H13N3O2S B2383796 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034613-43-7

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2383796
CAS No.: 2034613-43-7
M. Wt: 299.35
InChI Key: CCGXCESBKKIABD-UHFFFAOYSA-N
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Description

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a heterocyclic compound that features a unique combination of furan, pyridine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of 5-(furan-2-yl)pyridine-3-carbaldehyde with thiophen-2-ylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan, pyridine, or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)amide: Similar structure but with an amide group instead of a urea group.

Uniqueness

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to its specific combination of furan, pyridine, and thiophene rings, along with the urea functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(18-14-4-2-6-21-14)17-9-11-7-12(10-16-8-11)13-3-1-5-20-13/h1-8,10H,9H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXCESBKKIABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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